molecular formula C20H35Cl B8515744 19-Chloro-6-methylnonadeca-6,9,12-triene CAS No. 63983-69-7

19-Chloro-6-methylnonadeca-6,9,12-triene

Cat. No. B8515744
CAS RN: 63983-69-7
M. Wt: 310.9 g/mol
InChI Key: WNBARTIJUOOQJK-UHFFFAOYSA-N
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Patent
US03953499

Procedure details

A mixture of 11.0 g. of 1-chloro-14-methyl-nonadeca-7,10-diyn-13-ene, 1.5 g. of 5% palladium on barium sulfate, and 80 ml. of pyridine was shaken in a Parr rocker under 40 lb. of hydrogen pressure for about 1.3 hrs., at which time two moles of hydrogen had been absorbed. The reaction mixture was then poured into water and extracted with ether. The extract was washed with water, dilute hydrochloric acid, saturated aqueous sodium chloride, dried over sodium sulfate, and evaporated leaving a residue comprising 1-chloro-14-methyl-7,10,13-nonadecatriene. The residue was distilled in a rocking short-path distillation apparatus, collecting 7.6 g. of a mixture comprising 1-chloro-14-methyl-7,10,13-nonadecatriene at a bath temperature of 180°C. and a pressure of 0.005 mm.
Name
1-chloro-14-methyl-nonadeca-7,10-diyn-13-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]#[C:9][CH2:10][C:11]#[C:12][CH2:13][CH:14]=[C:15]([CH3:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].N1C=CC=CC=1.[H][H]>[Pd].O>[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH:9][CH2:10][CH:11]=[CH:12][CH2:13][CH:14]=[C:15]([CH3:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
1-chloro-14-methyl-nonadeca-7,10-diyn-13-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCCCC#CCC#CCC=C(CCCCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
2 mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 11.0 g
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed with water, dilute hydrochloric acid, saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClCCCCCCC=CCC=CCC=C(CCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.